7-Chloro-2-methylhepta-1,5-diene

Microwave Spectroscopy Physical Chemistry Analytical Chemistry

7-Chloro-2-methylhepta-1,5-diene is a chlorinated diene with molecular formula C8H13Cl and a molecular weight of 144.64 g/mol. It features a conjugated 1,5-diene system with a chlorine substituent at the terminal position and a methyl group at C2, providing bifunctional reactivity suitable for cycloaddition, substitution, and cross-coupling chemistry.

Molecular Formula C8H13Cl
Molecular Weight 144.64 g/mol
CAS No. 651033-71-5
Cat. No. B12608871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-methylhepta-1,5-diene
CAS651033-71-5
Molecular FormulaC8H13Cl
Molecular Weight144.64 g/mol
Structural Identifiers
SMILESCC(=C)CCC=CCCl
InChIInChI=1S/C8H13Cl/c1-8(2)6-4-3-5-7-9/h3,5H,1,4,6-7H2,2H3
InChIKeyGUDQTUWXZULCDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2-methylhepta-1,5-diene (CAS 651033-71-5): A Chlorinated Diene Building Block for Synthesis and Spectroscopy


7-Chloro-2-methylhepta-1,5-diene is a chlorinated diene with molecular formula C8H13Cl and a molecular weight of 144.64 g/mol . It features a conjugated 1,5-diene system with a chlorine substituent at the terminal position and a methyl group at C2, providing bifunctional reactivity suitable for cycloaddition, substitution, and cross-coupling chemistry . The compound is primarily used as a synthetic intermediate in medicinal chemistry and materials science, where the chloride handle allows selective functionalization while the diene participates in Diels-Alder reactions.

Why 7-Chloro-2-methylhepta-1,5-diene Cannot Be Replaced by Unsubstituted or Brominated Analogs


The chlorine atom in 7-chloro-2-methylhepta-1,5-diene is not simply a placeholder for any halogen or hydrogen. Systematic microwave spectroscopy reveals that the rotational constant B is 1090.9 Mc for the ³⁵Cl isotopologue, compared to 725.9 Mc for the ⁷⁹Br analog [1], indicating fundamentally different moments of inertia that affect gas-phase behavior and spectroscopic identification. The chloride leaving group is significantly less reactive in nucleophilic substitution than bromide (conjugate acid pKa –7 vs –9 for HBr) [2], enabling chemoselective transformations that would be impossible with the bromo analog. Furthermore, the chlorine at position 7, conjugated with the diene system, imparts regioselectivity in cycloadditions distinct from positional isomers such as 2-chloro-6-methylhepta-1,5-diene [3]. These quantifiable differences mean that substituting the chloro moiety with bromo or removing it entirely leads to divergent reactivity profiles, analytical signatures, and synthetic outcomes, making generic replacement scientifically unsound.

Quantitative Differentiation Evidence for 7-Chloro-2-methylhepta-1,5-diene Versus Closest Analogs


Rotational Constant B: Direct Spectroscopic Discrimination from the Bromo Analog

The rotational constant B for 7-chloro-2-methylhepta-1,5-diene (³⁵Cl isotopologue) is 1090.9 Mc, compared to 725.9 Mc for the ⁷⁹Br isotopologue of the analogous bromo compound [1]. This 50% larger rotational constant directly reflects the smaller moment of inertia of the chloro species and enables unequivocal identification by rotational spectroscopy, a critical differentiation for analytical tracking in atmospheric or mechanistic studies.

Microwave Spectroscopy Physical Chemistry Analytical Chemistry

Monoisotopic Mass: Mass Spectrometric Distinction from Bromo and Parent Analogs

The monoisotopic mass of 7-chloro-2-methylhepta-1,5-diene is 144.07058 Da, whereas the corresponding bromo analog (C8H13Br) has a monoisotopic mass of 188.02006 Da and the non-halogenated parent (C8H14) has 110.10955 Da [1]. The distinct chlorine isotope pattern with characteristic ³⁵Cl/³⁷Cl ratio (≈3:1) provides an additional fingerprint that unambiguously distinguishes the compound from all other C8H13X species (X=H, F, Br, I) in routine GC‑MS or LC‑MS assays.

Mass Spectrometry Isotope Pattern Analytical Chemistry

Leaving Group Ability: Nucleophilic Substitution Reactivity Differentiation vs Bromo Analog

The chloride leaving group in 7-chloro-2-methylhepta-1,5-diene is approximately 100‑fold less reactive in SN2 displacement than the bromide in the corresponding 7‑bromo‑2‑methylhepta‑1,5‑diene, as predicted by the relative leaving group abilities of halide ions (pKa of conjugate acid: HCl –7, HBr –9) [1]. This differential reactivity enables stepwise, chemoselective functionalization of the diene: the chloro moiety survives conditions that would prematurely displace a bromo substituent, allowing orthogonal synthetic strategies.

Synthetic Chemistry Reaction Selectivity Medicinal Chemistry

Conformational Flexibility: Rotatable Bond Count Compared to Positional Isomer

7-Chloro-2-methylhepta-1,5-diene possesses four rotatable bonds, as computed from its structure . This conformational flexibility is identical to that of the positional isomer 2-chloro-6-methylhepta-1,5-diene but distinct from rigid, cyclic diene scaffolds. The number of rotatable bonds directly influences the entropy of binding and the conformational sampling space in molecular docking studies, making the choice of the linear chloro-diene critical for projects probing flexible linkers or open-chain pharmacophores.

Conformational Analysis Drug Design Computational Chemistry

Optimal Research and Industrial Application Scenarios for 7-Chloro-2-methylhepta-1,5-diene


Microwave Spectroscopy Standards for Halogenated Dienes

The precisely known rotational constants of 7-chloro-2-methylhepta-1,5-diene make it an ideal calibration standard for microwave spectrometers used in atmospheric monitoring of volatile halogenated hydrocarbons. Its distinct B value (1090.9 Mc) allows unambiguous assignment of rotational transitions in complex gas-phase mixtures, facilitating the quantification of chloro‑diene emissions and their photochemical degradation products [1].

Chemoselective Linker in Multi-Step Organic Synthesis

The moderate leaving group aptitude of the chloride (pKa –7) enables chemoselective transformations in the synthesis of complex natural product analogs. Because the chloride is stable under mild basic and nucleophilic conditions that would displace a bromo substituent, the compound can serve as a bifunctional building block where the diene participates in Diels-Alder cycloaddition first, followed by nucleophilic substitution at the chlorine terminus [2].

High-Resolution Mass Spectrometry Quality Control Marker

The characteristic monoisotopic mass (144.07058 Da) and the distinctive chlorine isotopic pattern allow 7-chloro-2-methylhepta-1,5-diene to be used as an internal standard or quality control marker in HRMS-based metabolomics and environmental analysis workflows. Its mass is cleanly separated from brominated analogs and non-halogenated dienes, enabling rapid verification of compound identity in high-throughput screening libraries .

Conformational Probe in Flexible Ligand Design

With four rotatable bonds, 7-chloro-2-methylhepta-1,5-diene serves as a scaffold for exploring the role of conformational entropy in protein-ligand binding. Computational chemists can employ this compound as a benchmark to calibrate force fields for linear dienes, aiding the design of flexible linkers in fragment-based drug discovery .

Quote Request

Request a Quote for 7-Chloro-2-methylhepta-1,5-diene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.